1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one 1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1170979-08-4
VCID: VC7257882
InChI: InChI=1S/C18H16N4O2/c23-16-10-15(12-22(16)11-13-4-2-1-3-5-13)17-20-18(24-21-17)14-6-8-19-9-7-14/h1-9,15H,10-12H2
SMILES: C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352

1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

CAS No.: 1170979-08-4

Cat. No.: VC7257882

Molecular Formula: C18H16N4O2

Molecular Weight: 320.352

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one - 1170979-08-4

Specification

CAS No. 1170979-08-4
Molecular Formula C18H16N4O2
Molecular Weight 320.352
IUPAC Name 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C18H16N4O2/c23-16-10-15(12-22(16)11-13-4-2-1-3-5-13)17-20-18(24-21-17)14-6-8-19-9-7-14/h1-9,15H,10-12H2
Standard InChI Key RTPFCYRZGUAMQJ-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.352 g/mol. Its IUPAC name, 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, reflects its three key components:

  • A pyrrolidin-2-one ring providing a lactam scaffold.

  • A 1,2,4-oxadiazole heterocycle linked at the 3-position.

  • Benzyl and pyridin-4-yl substituents enhancing lipophilicity and target engagement .

The Standard InChIKey (RTPFCYRZGUAMQJ-UHFFFAOYSA-N) and SMILES (C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4) provide unambiguous structural identifiers. Computational modeling reveals a planar oxadiazole ring and a twisted pyrrolidinone moiety, creating a hybrid geometry conducive to binding diverse biological targets .

Physicochemical Properties

Key properties include:

  • LogP: Predicted ~3.1 (similar to analogs ), indicating moderate lipophilicity.

  • Polar Surface Area: ~48.8 Ų , suggesting blood-brain barrier permeability.

  • Hydrogen Bond Acceptors/Donors: 5 acceptors, 0 donors , favoring passive diffusion.

Synthesis and Structural Analogues

Synthetic Pathways

Synthesis typically involves multi-step protocols:

  • Oxadiazole Formation: Condensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .

  • Pyrrolidinone Functionalization: Alkylation of 4-aminopyrrolidin-2-one with benzyl halides.

  • Coupling Reactions: Suzuki-Miyaura or nucleophilic aromatic substitution to introduce pyridinyl groups .

A representative route:

  • React 4-aminopyrrolidin-2-one with benzyl bromide to form 1-benzylpyrrolidin-2-one.

  • Treat with 5-pyridin-4-yl-1,2,4-oxadiazole-3-carbonyl chloride under basic conditions.

Structural Analogues and SAR

Comparative analysis with analogues reveals critical structure-activity relationships (SAR):

CompoundR GroupMolecular WeightlogPTarget Affinity (IC₅₀)
Parent compoundPyridin-4-yl320.353.1AChE: 12 nM
1-Benzyl-4-(3-propyl-oxadiazol-5-yl) Propyl285.342.8AChE: 45 nM
1-Benzyl-4-(5-(pyridin-2-yl)) Pyridin-2-yl320.343.0AChE: 28 nM
1-Benzyl-4-(5-(4-fluorophenyl)) 4-Fluorophenyl337.353.4AChE: 18 nM

Key SAR Insights:

  • Pyridinyl vs. Phenyl: Pyridin-4-yl enhances AChE inhibition over phenyl (12 vs. 18 nM) .

  • Substituent Position: Pyridin-4-yl outperforms pyridin-2-yl (12 vs. 28 nM) .

  • Lipophilicity: Higher logP correlates with improved CNS penetration but may reduce solubility .

Comparative Analysis with Clinical Candidates

Parameter1-Benzyl-4-(5-pyridin-4-yl-oxadiazol-3-yl)DonepezilGalantamine
AChE IC₅₀ (nM)1220500
Bioavailability (%)58 (predicted)10090
CNS Multiparameter Opt.5.24.83.5
Clinical StatusPreclinicalMarketedMarketed

Advantages: Superior potency, dual AChE/amyloid activity. Challenges: Requires optimization of metabolic stability .

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